![molecular formula C20H18ClFN2O5S B2845147 Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866349-08-8](/img/structure/B2845147.png)
Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a pyrimidine ring, and a carboxylate ester. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be characterized using techniques such as NMR and X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the sulfonyl group could undergo substitution reactions, and the ester could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, and stability .Scientific Research Applications
- Application : Researchers can use RPOC to manipulate cellular behavior by precisely activating chemical processes at targeted locations. Unlike traditional chemical interventions, RPOC offers controlled diffusion and minimizes off-target effects .
- Advantages : By avoiding uncontrolled diffusion, RPOC minimizes unintended interactions and enhances drug screening efficiency .
- Methodology : RPOC employs a scanning excitation laser to activate chemical targets exclusively at desired locations, providing unprecedented control .
- Potential : Researchers might use RPOC to study specific cancer-related pathways or manipulate cellular responses .
- Benefits : By selectively activating chemical processes in neurons, researchers can investigate synaptic transmission and neurodegenerative diseases .
Cellular Opto-Control in Biological Research
Drug Discovery and Development
Spatially Specific Biochemical Studies
Cancer Research and Therapy
Neuroscience and Neuronal Signaling
In Vivo Imaging and Theranostics
These applications highlight RPOC’s potential impact across diverse scientific domains, from fundamental research to clinical applications. Researchers continue to explore its capabilities, and its adoption may lead to groundbreaking discoveries in the future. 🌟
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to have neuroprotective and anti-inflammatory properties . They interact with human microglia and neuronal cell models .
Mode of Action
Based on the study of similar compounds, it can be inferred that these compounds may exhibit their neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play a crucial role in the progression of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Result of Action
Similar compounds have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O5S/c1-2-29-19(25)17-16(11-30(27,28)13-8-9-15(22)14(21)10-13)23-20(26)24-18(17)12-6-4-3-5-7-12/h3-10,18H,2,11H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPKGQQBZRLIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
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